2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoroglucopyrano)-(2,1-d)-2-oxazoline 2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoroglucopyrano)-(2,1-d)-2-oxazoline
Brand Name: Vulcanchem
CAS No.: 121496-67-1
VCID: VC0047056
InChI: InChI=1S/C8H12FNO4/c1-3-10-6-7(12)5(9)4(2-11)14-8(6)13-3/h4-8,11-12H,2H2,1H3/t4-,5-,6-,7+,8+/m1/s1
SMILES: CC1=NC2C(C(C(OC2O1)CO)F)O
Molecular Formula: C8H12FNO4
Molecular Weight: 205.18 g/mol

2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoroglucopyrano)-(2,1-d)-2-oxazoline

CAS No.: 121496-67-1

Main Products

VCID: VC0047056

Molecular Formula: C8H12FNO4

Molecular Weight: 205.18 g/mol

2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoroglucopyrano)-(2,1-d)-2-oxazoline - 121496-67-1

CAS No. 121496-67-1
Product Name 2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoroglucopyrano)-(2,1-d)-2-oxazoline
Molecular Formula C8H12FNO4
Molecular Weight 205.18 g/mol
IUPAC Name (3aR,5R,6S,7R,7aR)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-7-ol
Standard InChI InChI=1S/C8H12FNO4/c1-3-10-6-7(12)5(9)4(2-11)14-8(6)13-3/h4-8,11-12H,2H2,1H3/t4-,5-,6-,7+,8+/m1/s1
Standard InChIKey XOBKCFKVDMYWCW-YQXRAVKXSA-N
Isomeric SMILES CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)CO)F)O
SMILES CC1=NC2C(C(C(OC2O1)CO)F)O
Canonical SMILES CC1=NC2C(C(C(OC2O1)CO)F)O
Synonyms 2-MDATFO
2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoroglucopyrano)-(2,1-d)-2-oxazoline
PubChem Compound 188389
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator